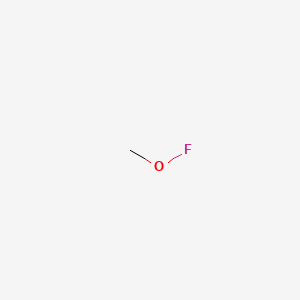

Methyl hypofluorite

Beschreibung

Eigenschaften

CAS-Nummer |

36336-08-0 |

|---|---|

Molekularformel |

CH3FO |

Molekulargewicht |

50.032 g/mol |

IUPAC-Name |

methyl hypofluorite |

InChI |

InChI=1S/CH3FO/c1-3-2/h1H3 |

InChI-Schlüssel |

XMSZANIMCDLNKA-UHFFFAOYSA-N |

SMILES |

COF |

Kanonische SMILES |

COF |

Andere CAS-Nummern |

36336-08-0 |

Synonyme |

methyl hypofluorite |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Functionalization of Steroids

One of the significant applications of methyl hypofluorite is in the functionalization of steroid compounds. Research indicates that this compound can be utilized to synthesize 16-methoxyestradiol, a derivative of estradiol. This synthesis involves reacting this compound with steroidal substrates, leading to the introduction of methoxy groups at the 16-position. The resulting compounds were evaluated for their estrogen receptor binding affinity, showing potential as positron emission tomographic (PET) imaging agents for estrogen receptor-positive breast cancer .

Synthesis Pathways

The synthesis of 16-methoxyestradiol was achieved through two distinct routes using this compound. The optimization of reaction conditions allowed for reasonable yields, and advanced NMR techniques were employed to characterize the resultant isomers effectively . This application highlights this compound's role as a versatile reagent in steroid chemistry.

Radiochemistry

Production of Carbon-11 Labeled Compounds

this compound has been explored for its potential in producing carbon-11 labeled compounds, which are crucial for PET imaging. The ability to synthesize radiolabeled this compound allows for rapid preparation of novel PET imaging agents, enhancing the diagnostic capabilities in medical imaging . The incorporation of carbon-11 into biologically relevant molecules can significantly aid in tracking metabolic processes in vivo.

Reactions with Fluoroolefins

This compound has also been studied for its reactivity with various fluoroolefins. A novel method utilizing neat this compound in the presence of sodium fluoride has been reported to yield promising results in synthesizing fluorinated organic compounds. This method demonstrates the compound's utility in generating complex fluorinated structures that may have applications in pharmaceuticals and agrochemicals .

Theoretical Studies and Stability

Theoretical investigations into the structure and stability of this compound reveal that it possesses a trans Cs structure and is stable against fluorine loss, with a dissociation energy of 45.9 kcal/mol . Such insights are essential for understanding the reactivity patterns and potential applications of this compound in synthetic chemistry.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Functionalization of steroids (e.g., 16-methoxyestradiol) |

| Radiochemistry | Production of carbon-11 labeled compounds for PET imaging |

| Reactions with Fluoroolefins | Synthesis of fluorinated organic compounds using neat this compound |

| Theoretical Studies | Insights into structure and stability contributing to understanding reactivity |

Analyse Chemischer Reaktionen

Electrophilic Fluorination Reactions

Methyl hypofluorite acts as an electrophilic fluorine source due to its polarized O–F bond. Key applications include:

-

Alkene Fluorofunctionalization : Reacts with alkenes to form vicinal fluorohydrins through a three-membered cyclic transition state. For example:

-

Aromatic Fluorination : Substitutes hydrogen in electron-rich aromatic systems (e.g., anisole) under mild conditions, yielding fluorinated arenes.

Mechanism :

-

Polarization of the O–F bond generates a fluorine electrophile (F⁺).

-

Nucleophilic attack by the substrate forms a fluorinated intermediate.

-

Proton transfer stabilizes the product.

Radical-Mediated Reactions

Under UV light or thermal initiation, this compound undergoes homolytic cleavage:

These radicals participate in:

-

C–H Bond Fluorination : Abstracts hydrogen from hydrocarbons, forming alkyl radicals that trap fluorine.

-

Polymer Modification : Introduces fluorine into polymer backbones, altering surface properties.

Oxidation Reactions

This compound oxidizes alcohols and sulfides selectively:

| Substrate | Product | Conditions | Yield (%) |

|---|---|---|---|

| Primary Alcohol | Aldehyde | −20°C, CH₂Cl₂ | 85–90 |

| Secondary Alcohol | Ketone | −20°C, CH₂Cl₂ | 78–82 |

| Thioether | Sulfoxide | 0°C, 1 hr | >95 |

Note : Over-oxidation to carboxylic acids or sulfones is minimal due to kinetic control.

Decomposition Pathways

The compound decomposes exothermically above −30°C, primarily via:

Stabilizers : Anhydrous MgSO₄ or molecular sieves slow decomposition during storage.

Comparative Reactivity

| Reagent | Fluorination Efficiency | Stability | Selectivity |

|---|---|---|---|

| CH₃OF | High (electrophilic F⁺) | Low | Moderate |

| XeF₂ | Very High | High | Low |

| Selectfluor® | Moderate | High | High |

Advantage : this compound’s low molecular weight and gaseous byproducts (HF) simplify purification .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Key Observations :

- CH₃OF is less reactive than CF₃COOF or CF₃OF in electrophilic fluorination due to its weaker O–F bond and steric hindrance from the methyl group .

- CF₃COOF is uniquely effective in aqueous fluorination, achieving >95% stereoselectivity in synthesizing 2-fluoro-2-deoxy-D-glucose (FDG) .

- CF₃OF is pivotal in synthesizing trifluoromethyl fluoroformate (CF₃OC(O)F) via reaction with CO and F₂, a precursor for fluorinated polymers .

Stability and Handling Challenges

- CH₃OF : Requires low-temperature storage (−78°C) to prevent decomposition into CH₃O• and F• radicals .

- CF₃OF : Stable at room temperature but reacts violently with nucleophiles (e.g., water, alcohols) .

- CF₃COOF : Compatible with aqueous systems (pH 1–12), enabling biomedical applications .

Research Findings and Technological Impact

Q & A

Q. What are the primary synthetic routes for methyl hypofluorite (CH₃OF), and how do reaction conditions influence yield and purity?

this compound is typically synthesized via fluorination of methanol derivatives or reactions involving hypofluorite intermediates. For example, trifluorothis compound (CF₃OF) reacts with methanol derivatives under controlled conditions to yield CH₃OF . Key variables include temperature (−78°C to −30°C), inert atmospheres, and stoichiometric ratios of fluorine sources. Purity is often assessed via iodometric titration (e.g., 89% purity reported in early studies ). Methodological challenges include handling fluorine gas safely and minimizing side products like bistrifluoromethyl peroxide .

Q. What computational methods are most reliable for predicting the molecular geometry and stability of this compound?

The Gaussian-2 (G2) ab initio procedure has been widely used to calculate CH₃OF’s structure and stability. Theoretical studies confirm a trans Cₛ geometry with a 45.9 kcal/mol barrier to fluorine loss, aligning with photoionization data . Basis sets like 6-31G(d) and coupled-cluster theory refine bond-length predictions (e.g., O–F bond strength: CH₃OF < HOF < OF) . Researchers should validate computational results against experimental enthalpy data (ΔH₀f = −21.0 kcal/mol theoretical vs. ≥−23.0±0.7 kcal/mol experimental ).

Q. How can researchers safely handle this compound in laboratory settings?

Due to its thermal instability and reactivity, CH₃OF requires cryogenic storage (−196°C), inert gas purging, and fluoropolymer-lined equipment. Decomposition products (e.g., COF₂, CF₄) must be monitored via FTIR or mass spectrometry . Safety protocols should align with guidelines for hypofluorites, including rigorous leak detection and secondary containment .

Advanced Research Questions

Q. How do discrepancies between theoretical and experimental bond dissociation energies (BDEs) in CH₃OF arise, and how can they be resolved?

Discrepancies often stem from approximations in computational models (e.g., neglecting anharmonic vibrations) or experimental impurities. For example, G2 theory predicts a 6–8 kcal/mol weaker C–O bond in CH₃OF compared to methanol, but experimental validation requires high-purity samples and photoionization mass spectrometry . Researchers should cross-reference data with related compounds (e.g., CF₃OF ) and apply error-mitigation strategies like isotopic labeling .

Q. What mechanistic insights explain the reactivity of this compound in fluorination reactions?

CH₃OF undergoes radical-mediated pathways under UV irradiation, with homolytic cleavage of the O–F bond generating CH₃O· and F· radicals. Competing pathways include electrophilic fluorination of alkenes and nucleophilic substitution in alcohols . Kinetic studies using stopped-flow spectroscopy or pulse radiolysis are recommended to resolve transient intermediates .

Q. How can researchers address contradictory data on CH₃OF’s thermodynamic stability across studies?

Contradictions often arise from impurities (e.g., bistrifluoromethyl peroxide in early syntheses ) or calibration errors in calorimetry. A systematic approach includes:

- Reproducing synthesis/purification protocols (e.g., gas chromatography with Kel-F columns ).

- Validating enthalpy measurements via photoionization thresholds and third-law analyses .

- Publishing raw datasets and computational input files for peer validation .

Methodological Best Practices

Q. What analytical techniques are optimal for characterizing this compound and its decomposition products?

- Purity : Iodometric titration , GC-MS with fluorinated stationary phases .

- Structure : Rotational spectroscopy (microwave) for bond angles, coupled with DFT calculations .

- Decomposition : Time-resolved FTIR to track COF₂ and CF₄ formation .

Q. How should researchers design experiments to study CH₃OF’s role in synthesizing fluorinated natural products?

- Use derivatized precursors (e.g., enol benzoates) to enhance regioselectivity .

- Monitor fluorination efficiency via ¹⁹F NMR or radioisotopic labeling (e.g., ¹⁸F in L-DOPA analogs ).

- Compare yields under varied conditions (e.g., solvent polarity, Lewis acid catalysts ).

Data Presentation Guidelines

- Tables : Include thermodynamic parameters (e.g., bond strengths, ΔH₀f) with error margins .

- Figures : Use color-coded reaction schemes for clarity, avoiding overcrowded structures per journal guidelines .

- References : Prioritize primary sources from peer-reviewed journals (e.g., J. Am. Chem. Soc., J. Phys. Chem.) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.